
NEUROPEPTIDE K, PORCINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neuropeptide K, porcine, is a 36 amino acid peptide that contains the Substance K sequence at its C-terminus. It is an elongated derivative of the N-terminus of neurokinin A and is one of the members of the family of Tachykinins . Neuropeptide K is encoded by the TAC1 gene and is localized to sensory neurons, playing a role in regulating sensation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of neuropeptide-containing fractions from biological materials involves various methods due to the variability in molecular mass, charge, and hydrophobicity of neuropeptides . Common methods include:
- Organic solvents or a mixture of aqueous and organic solvents at low temperature : This approach is used for very hydrophobic neuroendocrine peptides such as neuropeptide K.
- Aqueous solutions of chaotropic agents such as 6 M guanidine hydrochloride containing a cocktail of protease inhibitors : This method is used to inactivate enzymes and release neuropeptides.
Boiling aqueous solvents at low or neutral pH: This method is used to inactivate neuropeptide-degrading enzymes while efficiently releasing the neuropeptides into the extraction medium.
Industrial Production Methods
Industrial production methods for neuropeptides like neuropeptide K often involve recombinant DNA technology and peptide synthesis techniques. These methods ensure high purity and yield of the peptide for research and therapeutic applications .
Analyse Chemischer Reaktionen
Types of Reactions
Neuropeptide K undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often mediated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of neuropeptide K can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .
Wissenschaftliche Forschungsanwendungen
Neuropeptide K has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in sensory neuron signaling and pain regulation.
Medicine: Explored for its potential therapeutic applications in pain management and neurodegenerative diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Wirkmechanismus
Neuropeptide K exerts its effects by binding to specific receptors on target cells, leading to the activation of intracellular signaling pathways. It primarily interacts with neurokinin receptors, which are G protein-coupled receptors. The binding of neuropeptide K to these receptors triggers a cascade of events, including the activation of second messengers and the modulation of ion channels, ultimately resulting in physiological responses such as pain perception and inflammation .
Vergleich Mit ähnlichen Verbindungen
Neuropeptide K is part of the Tachykinin family, which includes other similar compounds such as:
- Substance P
- Neurokinin A
- Neurokinin B
- Neuropeptide Y
Compared to these compounds, neuropeptide K is unique due to its elongated structure and specific localization to sensory neurons. This structural uniqueness allows it to play a distinct role in regulating sensation and pain .
Eigenschaften
CAS-Nummer |
106441-70-7 |
|---|---|
Molekularformel |
C175H284N52O52S |
Molekulargewicht |
4271.7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester](/img/structure/B1141325.png)
![(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-ol](/img/structure/B1141326.png)
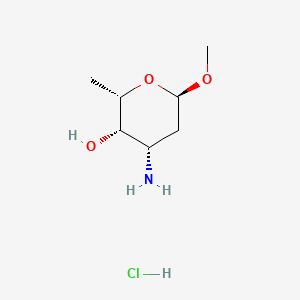
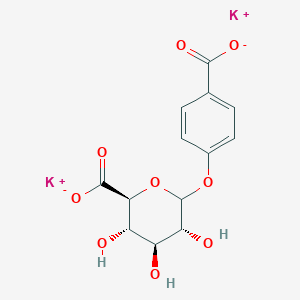
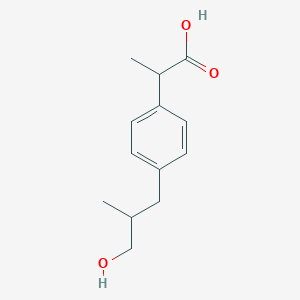
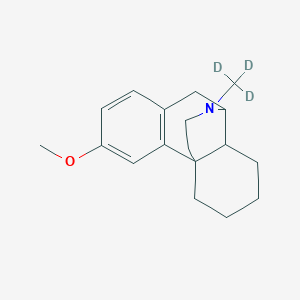
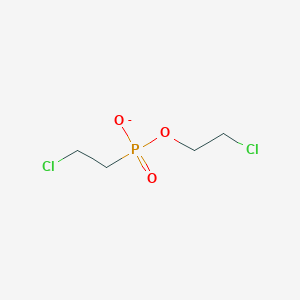
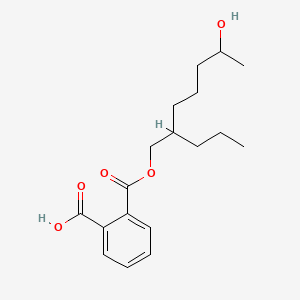
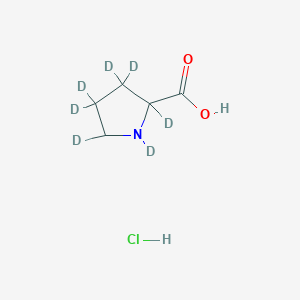
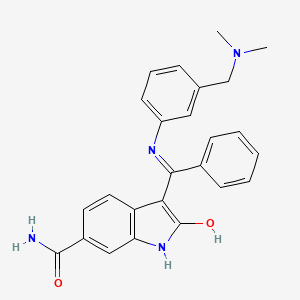
![2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethanol;hydrochloride](/img/structure/B1141345.png)
